molecular formula C7H5F3N2O2 B1403520 2-Amino-6-(trifluoromethyl)isonicotinic acid CAS No. 1060810-74-3

2-Amino-6-(trifluoromethyl)isonicotinic acid

Cat. No.: B1403520
CAS No.: 1060810-74-3
M. Wt: 206.12 g/mol
InChI Key: WUSDNQRKIXQIQG-UHFFFAOYSA-N
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Description

2-Amino-6-(trifluoromethyl)isonicotinic acid is a high-value chemical scaffold for research and development, particularly in the field of medicinal chemistry. This compound is of significant interest for designing novel therapeutic agents, building upon established research into similar chemical structures. Scientific studies on closely related analogs, specifically 2-amino-6-(trifluoromethyl)nicotinic acid derivatives, have demonstrated their promise as allosteric dual inhibitors of HIV-1 Reverse Transcriptase (RT) . These inhibitors represent a modern polypharmacology approach, targeting both the RNase H and RNA-dependent DNA polymerase (RDDP) functions of the enzyme . This dual mechanism of action is a key strategy for developing antiviral drugs that may be less susceptible to the selection of resistant viral variants . Researchers can utilize this isonicotinic acid scaffold to develop new compounds that interact with conserved regions within the RNase H domain, blocking viral replication . This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions. Refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling information.

Properties

IUPAC Name

2-amino-6-(trifluoromethyl)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O2/c8-7(9,10)4-1-3(6(13)14)2-5(11)12-4/h1-2H,(H2,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUSDNQRKIXQIQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C(F)(F)F)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Chlorination and Hydrogenation Route

This method involves initial synthesis of 6-(trifluoromethyl)nicotinic acid, followed by aminination:

  • Starting Material: 2-chloro-6-trifluoromethyl nicotinic acid
  • Reaction Conditions: The compound is dissolved in methanol, cooled, and treated with triethylamine. Hydrogenation is then performed over palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
  • Process Details: After hydrogenation, the reaction mixture is acidified with concentrated hydrochloric acid, leading to crystallization of the target compound.
  • Yield: Approximately 90.4% crude yield of 6-trifluoromethyl nicotinic acid.

This method is detailed in a study where the process involves hydrogenation of the chlorinated precursor, followed by acidification and crystallization to obtain the desired acid.

Multi-step Synthesis via Nitrile Intermediates

A more complex route involves the synthesis of a nitrile precursor, which is then converted into the amino acid:

  • Initial Step: Synthesis of 4-iodo-2-(trifluoromethyl)nicotinic acid via directed lithiation of a suitable pyridine derivative, followed by iodination.
  • Coupling Step: The iodinated intermediate is coupled with a carbamate derivative under palladium catalysis, followed by deprotection to yield the amino acid.
  • Reaction Conditions: The process involves lithiation at low temperatures, palladium-catalyzed coupling, and subsequent deprotection steps.
  • Yield: Overall yield around 50%, with the process taking four steps.

This route emphasizes the strategic use of lithiation and palladium catalysis to introduce amino groups selectively.

Cyclization via Ammonium Salt Intermediates

A novel approach involves the formation of an intermediate through alkali treatment, followed by intramolecular cyclization:

  • Preparation of Intermediate: Alkali treatment of fragments to generate a key intermediate with a suitable leaving group.
  • Ring Closure: Intramolecular cyclization is achieved by reacting the intermediate with ammonium salts (e.g., ammonium acetate) under controlled temperatures (preferably 45-60°C).
  • Reaction Conditions: The molar ratio of the precursor to ammonium salt is typically 1:1.2–1.5, with pH maintained at 1-2.
  • Advantages: This method reduces side reactions and improves yield by stepwise construction of the heterocyclic core.

Comparative Data Table

Method Key Reagents Main Steps Temperature Range Yield Remarks
Hydrogenation of chlorinated precursor 2-chloro-6-trifluoromethyl nicotinic acid, Pd/C, H₂ Hydrogenation, acidification Room temp ~90.4% Efficient, direct route
Lithiation and coupling 2-(Trifluoromethyl)pyridine, lithium reagents, Pd catalyst Lithiation, iodination, coupling -5°C to reflux ~50% over four steps Precise, multi-step synthesis
Ammonium salt cyclization Alkali-treated fragments, ammonium salts Intermediate formation, cyclization 45-60°C Not specified Reduces side reactions

Research Findings and Notes

  • The hydrogenation approach is favored for its simplicity and high yield, suitable for large-scale synthesis.
  • The lithiation route offers high regioselectivity but involves multiple steps and sensitive conditions.
  • The ammonium salt cyclization method provides a strategic pathway to minimize side reactions, especially useful for complex heterocyclic derivatives.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-(trifluoromethyl)isonicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) is commonly used as an oxidizing agent.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of nitro groups yields amino derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis : This compound serves as a precursor for synthesizing more complex organic molecules. It can undergo various chemical reactions, including oxidation, reduction, and substitution, making it versatile in synthetic chemistry.
Reaction TypeDescription
OxidationConverts to corresponding oxides under specific conditions.
ReductionNitro groups can be reduced to amino groups.
SubstitutionThe trifluoromethyl group participates in nucleophilic substitutions.

Biology

  • Antimicrobial Properties : Research indicates that derivatives of 2-amino-6-(trifluoromethyl)isonicotinic acid exhibit antimicrobial activities against various pathogens. For instance, compounds derived from this scaffold have shown promising results as inhibitors of RNase H, which is crucial for HIV replication .
  • Anticancer Activity : Studies are ongoing to evaluate the anticancer potential of this compound and its derivatives. For example, certain derivatives have been identified as dual inhibitors of HIV-1 reverse transcriptase (RT), showcasing their potential in antiviral therapies .

Medicine

  • Pharmaceutical Intermediates : This compound is utilized in the synthesis of pharmaceutical agents targeting bacterial infections. Its structural similarities to isoniazid suggest potential applications in treating tuberculosis by inhibiting mycolic acid synthesis in bacterial cell walls.
  • Agrochemical Development : The compound's unique properties make it suitable for developing agrochemicals that enhance crop protection and yield.

Case Study 1: Antiviral Activity

A study published in Molecules reported that compounds derived from 2-amino-6-(trifluoromethyl)nicotinic acid exhibited significant inhibitory activity against HIV-1 replication. One particular derivative showed an IC50 value of 14 µM for RNase H inhibition and demonstrated selectivity against resistant viral strains .

Case Study 2: Synthesis and Biological Evaluation

Research conducted on a series of derivatives synthesized from this compound revealed varying degrees of RNase H inhibition. Modifications to the aryl groups significantly affected potency, with some derivatives achieving IC50 values as low as 9 µM . This highlights the importance of structural optimization in enhancing biological activity.

Mechanism of Action

The mechanism of action of 2-Amino-6-(trifluoromethyl)isonicotinic acid involves its interaction with specific molecular targets and pathways. For instance, derivatives of isonicotinic acid, such as isoniazid, inhibit the synthesis of mycolic acids in bacterial cell walls, leading to the disruption of cell wall integrity and bacterial death . The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate biological membranes and reach its targets.

Comparison with Similar Compounds

Key Observations:

  • Amino vs.
  • Trifluoromethyl Positioning : The 6-CF₃ group universally improves metabolic resistance across analogs by shielding the pyridine ring from oxidative degradation .

Physicochemical Properties

Property 2-Amino-6-(CF₃)isonicotinic Acid 2-Hydroxy-6-(CF₃)isonicotinic Acid 2-Chloro-6-(CF₃)isonicotinic Acid
Lipophilicity (LogP) 1.85 (predicted) 1.72 (predicted) 2.10 (predicted)
Melting Point Not reported Not reported >250°C
Acidity (pKa) 3.70 2.90 1.50
Synthetic Utility Versatile functionalization Limited due to -OH stability High reactivity in cross-coupling

Key Observations:

  • Acidity Trends: The amino-substituted derivative is less acidic than hydroxy- or chloro-analogs due to the electron-donating nature of -NH₂ .
  • Thermal Stability : Chloro-substituted analogs exhibit higher thermal stability, likely due to stronger C-Cl bond strength .

Research Findings and Challenges

  • Synthetic Challenges : Introducing -CF₃ at the 6-position requires specialized fluorination agents (e.g., Ruppert-Prakash reagent), leading to high production costs .
  • Toxicity Concerns : Chloro-substituted analogs pose risks of respiratory and dermal toxicity, necessitating stringent safety protocols .
  • Emerging Trends: Derivatives like 2-amino-6-(difluoromethyl)-3-fluoroisonicotinic acid (CAS: 1804486-06-3) are being explored for dual fluorine effects on bioavailability and target affinity .

Biological Activity

2-Amino-6-(trifluoromethyl)isonicotinic acid (TFMIA) is an isonicotinic acid derivative that has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly as an antiviral agent. This article explores the compound's biological activity, focusing on its mechanisms, research findings, and potential therapeutic applications.

Chemical Structure and Properties

TFMIA has the molecular formula C₇H₅F₃N₂O₂ and a molecular weight of approximately 206.123 g/mol. The unique structural features include:

  • Amino group at the second position of the pyridine ring.
  • Trifluoromethyl group at the sixth position.

These characteristics contribute to its distinct chemical reactivity and biological interactions, making it a subject of interest in drug discovery.

Antiviral Properties

Recent studies highlight TFMIA's role as an inhibitor of HIV-1 reverse transcriptase (RT), particularly its associated ribonuclease H (RNase H) function. This mechanism is crucial for viral replication, making it a promising target for new HIV therapies.

  • Inhibition Studies : A study involving 44 derivatives based on the TFMIA scaffold demonstrated that 34 compounds effectively inhibited HIV-1 RT-associated RNase H function in the low micromolar range. Seven of these compounds also inhibited viral replication in cell-based assays, with selectivity indices reaching up to 10 .

The mechanism by which TFMIA exerts its antiviral effects involves:

  • Allosteric Modulation : Structural modifications enhance binding affinity and selectivity towards viral targets.
  • Inhibition of Viral Replication : By targeting multiple sites on the enzyme, TFMIA exhibits dual inhibition capabilities, distinguishing it from other antiviral agents that may only target single pathways .

Comparative Biological Activity

To contextualize TFMIA's efficacy, a comparison with similar compounds is provided in Table 1.

Compound NameActivity TypeIC50 (μM)Selectivity Index
This compoundHIV-1 RT InhibitorLow MicromolarUp to 10
IsoniazidAntitubercular0.1High
Trifluoromethyl derivativesAntiviralVariableVariable

Study 1: Dual Inhibitors of HIV-1

In a comprehensive study, researchers developed a series of compounds based on TFMIA to explore their effectiveness as dual inhibitors targeting both RNase H and RT functions. The findings indicated that specific structural modifications could significantly enhance antiviral potency .

Study 2: Structure-Activity Relationship (SAR)

Research focusing on SAR revealed that variations in the aromatic portions attached to TFMIA could lead to enhanced biological activity. For instance, certain derivatives showed improved interactions with viral enzymes, suggesting pathways for further drug development .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis route for 2-Amino-6-(trifluoromethyl)isonicotinic acid to improve yield and purity?

  • Methodological Answer : Begin with a factorial design experiment to test variables such as reaction temperature, solvent polarity, and catalyst loading. Use HPLC (High-Performance Liquid Chromatography) to monitor intermediate purity, and employ membrane separation technologies (e.g., nanofiltration) for purification . Cross-validate results with mass spectrometry (MS) to confirm structural integrity, referencing NIST-standardized fragmentation patterns for trifluoromethyl-containing analogs .

Q. What analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) with high-resolution MS to resolve structural ambiguities. For fluorinated compounds, ¹⁹F NMR is critical to confirm trifluoromethyl group positioning. Pair these with FTIR to detect functional groups (e.g., carboxylic acid C=O stretching). Validate methods using reference compounds with analogous substituents, such as 4-Amino-2-(trifluoromethyl)benzoic acid .

Q. How should stability studies be designed to assess the compound’s degradation under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability testing using a Design of Experiments (DoE) approach. Expose the compound to pH gradients (1–13) and temperatures (25–60°C) over 4–12 weeks. Monitor degradation via UV-Vis spectroscopy and LC-MS to identify breakdown products. Compare degradation kinetics with structurally similar compounds (e.g., 6-Amino-3-(3-cyano-2-fluorophenyl)picolinic acid) to infer stability trends .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer : Perform meta-analysis of existing data, focusing on variables like assay conditions (e.g., cell line variability, solvent effects). Use computational docking studies to correlate structural motifs (e.g., fluorine substitution patterns) with target binding affinities. Cross-reference with CRDC subclass RDF2050108 (process control in chemical engineering) to standardize experimental protocols and reduce variability .

Q. How can mechanistic studies elucidate the role of the trifluoromethyl group in modulating enzyme inhibition?

  • Methodological Answer : Employ isotope labeling (e.g., ¹⁸O or ²H) in kinetic assays to track reaction intermediates. Pair with quantum mechanical/molecular mechanical (QM/MM) simulations to model enzyme active-site interactions. Validate findings using X-ray crystallography of inhibitor-enzyme complexes. Link results to theoretical frameworks in fluorinated compound behavior, as emphasized in quadripolar methodological models .

Q. What computational approaches predict the compound’s physicochemical properties (e.g., logP, solubility) with high accuracy?

  • Methodological Answer : Use density functional theory (DFT) to calculate electronic properties and molecular dynamics (MD) simulations to model solvation effects. Train machine learning models on datasets of fluorinated analogs (e.g., 2-Methoxy-6-(trifluoromethyl)benzoic Acid) to refine predictions. Cross-validate with experimental measurements from subclass RDF2050107 (powder and particle technology) to account for solid-state variability .

Q. How can researchers address discrepancies in spectroscopic data between synthetic batches?

  • Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring during synthesis. Use multivariate analysis (e.g., PCA) to identify batch-to-batch variability sources. Revisit synthetic protocols under subclass RDF2050104 (membrane separation) to eliminate impurities. Compare with CRDC standards for chemical engineering design to ensure reproducibility .

Methodological Frameworks

Q. How to integrate the quadripolar model (theoretical, epistemological, morphological, technical) into research on this compound?

  • Methodological Answer : Align the theoretical pole with fluorinated compound reactivity theories, the epistemological pole with hypothesis-driven experimentation, the morphological pole with structural characterization workflows, and the technical pole with advanced instrumentation (e.g., cryo-EM for crystallography). This ensures holistic validation of findings while avoiding over-reliance on singular methodologies .

Q. What PICO(T)-aligned questions are relevant for pharmacological studies of this compound?

  • Methodological Answer :

  • Population : In vitro enzyme models (e.g., cyclooxygenase isoforms).
  • Intervention : Dose-response profiling of this compound.
  • Comparison : Benchmarks against non-fluorinated analogs.
  • Outcome : IC₅₀ values and selectivity indices.
  • Time/Type : Acute vs. chronic exposure effects.
    This framework guides systematic evidence acquisition, as per Sackett’s 5A process .

Data Presentation

Property Technique Reference Compound
LogP predictionDFT/Machine Learning2-Methoxy-6-(trifluoromethyl)benzoic Acid
Degradation KineticsLC-MS/UV-Vis6-Amino-3-(3-cyano-2-fluorophenyl)picolinic Acid
Enzyme Binding AffinityQM/MM SimulationsFluorinated pyridinium derivatives

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-6-(trifluoromethyl)isonicotinic acid
Reactant of Route 2
Reactant of Route 2
2-Amino-6-(trifluoromethyl)isonicotinic acid

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